3-(2-methoxyethoxy)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the molecular formula C7H11N3O2 and a molecular weight of 169.184. This compound is known for its effectiveness in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for TB.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethoxy)pyrazin-2-amine involves several steps. One common method starts with the reaction of 2-methoxyethanol with potassium hydroxide (KOH) to form 3-(2-methoxyethoxy)propene . This intermediate is then reacted with allyl bromide under controlled temperature conditions to yield the desired product . The reaction conditions typically involve cooling the mixture in an ice bath and maintaining the temperature below 10°C during the addition of reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethoxy)pyrazin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed under controlled temperature conditions.
Substitution: Halogenation reactions using reagents like bromine (Br2) and chlorine (Cl2) are performed under specific conditions to introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions typically produce alcohols or amines .
Scientific Research Applications
3-(2-methoxyethoxy)pyrazin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its antibacterial properties and potential use in treating other bacterial infections.
Medicine: Primarily used as an antitubercular agent in combination with other drugs to treat TB.
Industry: Employed in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethoxy)pyrazin-2-amine involves its conversion to pyrazinoic acid within the bacterial cell . This active form interferes with the fatty acid synthase I (FAS I) enzyme, disrupting the synthesis of fatty acids essential for the growth and replication of Mycobacterium tuberculosis . The compound is highly specific and active only against Mycobacterium tuberculosis, making it an effective antitubercular agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: Another antitubercular agent with a similar mechanism of action.
Isoniazid: A first-line antitubercular drug that inhibits the synthesis of mycolic acids in the bacterial cell wall.
Rifampin: An antibiotic that inhibits bacterial RNA synthesis and is used in combination with other drugs to treat TB.
Uniqueness
3-(2-methoxyethoxy)pyrazin-2-amine is unique due to its specific activity against Mycobacterium tuberculosis and its ability to be used in combination with other antitubercular agents to enhance treatment efficacy . Its synthetic versatility and effectiveness in inhibiting bacterial growth make it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
3-(2-methoxyethoxy)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-11-4-5-12-7-6(8)9-2-3-10-7/h2-3H,4-5H2,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXDLTNJBSLKPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CN=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.